![molecular formula C17H13ClN2O2S B4063241 2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063241.png)
2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Übersicht
Beschreibung
The compound “2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains several functional groups, including a chlorobenzyl group, a furyl group, and a nitrile group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a nitrile group (-CN), a furyl group (a five-membered ring containing an oxygen atom), and a chlorobenzyl group (a benzene ring with a chlorine atom and a methyl group attached) would all contribute to its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups it contains. For example, the nitrile group could undergo reactions such as hydrolysis, reduction, or addition reactions. The chlorobenzyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitrile group could make it polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
This compound is part of a broader class of chemicals involved in the synthesis of various pyrimidine derivatives. One notable study involves the synthesis of new pyrimidine and fused pyrimidine derivatives, where methods for creating tetra-substituted pyrimidine, triazolopyrimidine derivatives, and tricyclic compounds from similar precursor compounds were explored (Ahmed et al., 2003). These synthesis pathways are crucial for the development of compounds with potential applications in various fields, including medicinal chemistry and material science.
Pyrolysis Studies
The compound is also relevant in studies focused on the pyrolysis of related azine compounds. Research into the pyrolysis of 2-acetylthiophene- and 2-acetylfuranketazine has shown the formation of nitrogen, ammonia, and various pyridine derivatives, providing insights into the thermal decomposition and potential industrial applications of these compounds (Tsuge et al., 1971).
Biological Activity and Chemical Interactions
Another area of application is in the study of the structure and biological activity of pyran and pyridine derivatives. New compounds synthesized from silicon- and germanium-containing furyl(thienyl)-2-carbaldehydes have been analyzed for cytotoxicity and matrix metalloproteinase inhibition, highlighting the compound's relevance in the development of new therapeutic agents (Ignatovich et al., 2015).
Chemical Reactions and Mechanisms
The compound's framework is also pivotal in understanding nucleophilic substitution reactions, as seen in studies involving thiophenyl 4-nitrobenzoates and pyridines. These reactions are significant for synthetic organic chemistry, providing a basis for developing new chemical synthesis strategies (Koh et al., 1999).
Material Science Applications
Finally, the structural and optical characteristics of pyridine derivatives, including those similar to the compound , have been explored for their potential in material science applications. Studies on the junction characteristics and optical properties of these compounds suggest their utility in developing new electronic and photonic materials (Zedan et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could involve further investigating its synthesis, properties, and potential applications. This could include studying its reactivity, exploring its potential uses in fields such as medicine or materials science, and developing methods to synthesize it more efficiently or from renewable resources .
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-14-5-2-1-4-11(14)10-23-17-13(9-19)12(8-16(21)20-17)15-6-3-7-22-15/h1-7,12H,8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQAQLSDNPDENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=CC=C2Cl)C#N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



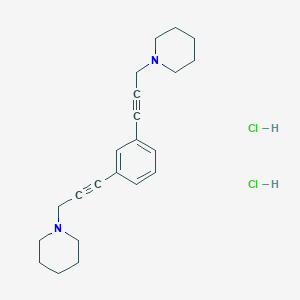
![5-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4063167.png)
![N-{1-[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063175.png)
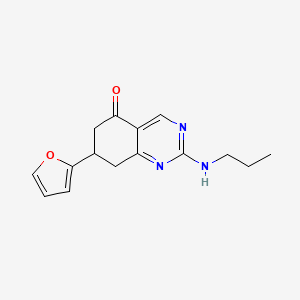
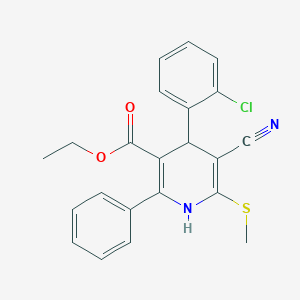
![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)
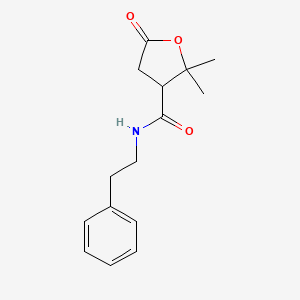
![10-isobutyryl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4063210.png)
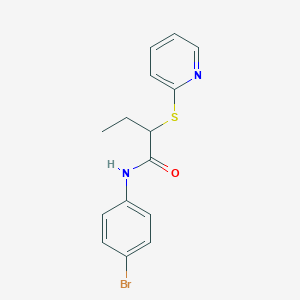
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4063221.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)
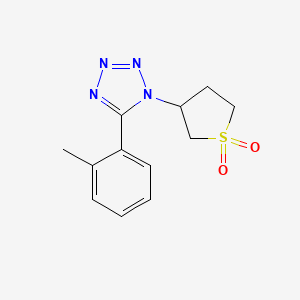

![N~1~-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4063266.png)